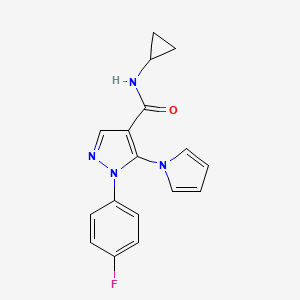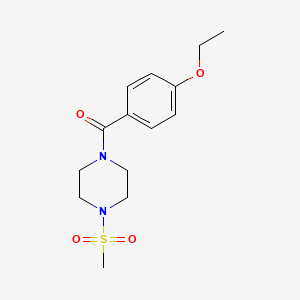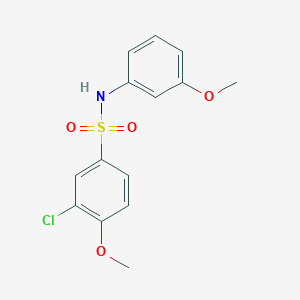![molecular formula C24H27FN2O3S B4655075 N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B4655075.png)
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide
描述
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide, commonly known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.
作用机制
A-769662 activates N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide by binding to the γ subunit of the enzyme, leading to conformational changes and increased phosphorylation of the α subunit. This results in the activation of downstream signaling pathways involved in energy metabolism, such as the inhibition of acetyl-CoA carboxylase and the activation of peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α).
Biochemical and Physiological Effects:
The activation of N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide by A-769662 leads to several biochemical and physiological effects. A-769662 has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose homeostasis. A-769662 has also been shown to increase mitochondrial biogenesis and reduce oxidative stress in the liver and brain. In cancer cells, A-769662 induces cell cycle arrest and apoptosis by activating the tumor suppressor protein p53 and inhibiting the anti-apoptotic protein Bcl-2.
实验室实验的优点和局限性
A-769662 has several advantages for use in lab experiments. It is a potent and selective activator of N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide, allowing for specific activation of the enzyme without affecting other signaling pathways. A-769662 is also stable and can be easily synthesized in large quantities. However, A-769662 has some limitations for use in lab experiments. It has poor water solubility, which can affect its bioavailability and limit its use in in vivo studies. Additionally, A-769662 has not been extensively studied for its potential toxicity and side effects, which could limit its clinical applications.
未来方向
There are several future directions for the study of A-769662. One area of research is the development of more water-soluble analogs of A-769662 that can be used in in vivo studies. Another area of research is the investigation of the potential therapeutic applications of A-769662 in other diseases such as cardiovascular disease and neurodegenerative disorders. Additionally, the potential toxicity and side effects of A-769662 need to be further investigated to determine its safety for clinical use.
科学研究应用
A-769662 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. A-769662 has been shown to activate N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make A-769662 a promising candidate for the treatment of metabolic disorders such as type 2 diabetes. A-769662 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, A-769662 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c25-20-3-1-16(2-4-20)12-23(28)26-21-5-7-22(8-6-21)31(29,30)27-24-13-17-9-18(14-24)11-19(10-17)15-24/h1-8,17-19,27H,9-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRKPMAHZPLAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylsulfamoyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B4654992.png)
![N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4655006.png)
![1-[(2-fluorobenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4655014.png)
![2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4655015.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4655016.png)

![1-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4655041.png)
![4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine](/img/structure/B4655045.png)
![3-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4655047.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4655064.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4655067.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-hydroxy-2-pyridinyl)-3-phenylpropanamide](/img/structure/B4655089.png)